molecular formula C6H7N5 B13534185 [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine

Cat. No.: B13534185
M. Wt: 149.15 g/mol
InChI Key: DTRJVFJKFMYHCB-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. This compound is part of the larger family of triazolopyrimidines, which are known for their applications in medicinal chemistry, agriculture, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with nitriles in the presence of a catalyst such as copper acetate under microwave irradiation . This method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields.

Industrial Production Methods

Industrial production of this compound can be scaled up using similar methods, with optimizations for cost and efficiency. The use of continuous flow reactors and microwave-assisted synthesis are popular due to their ability to produce large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can have enhanced biological activities or different physical properties .

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound has shown promise as an inhibitor of various enzymes and receptors. It has been studied for its potential in treating diseases such as cancer, diabetes, and cardiovascular disorders .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been found to exhibit antifungal, antibacterial, and antiviral activities .

Industry

Industrially, this compound is used in the development of new materials, including light-emitting diodes (LEDs) and organic semiconductors .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2), which play a role in various signaling pathways. By inhibiting these enzymes, the compound can modulate immune responses and reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine apart is its specific substitution pattern, which can lead to unique interactions with biological targets. This makes it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine

InChI

InChI=1S/C6H7N5/c7-4-5-9-6-8-2-1-3-11(6)10-5/h1-3H,4,7H2

InChI Key

DTRJVFJKFMYHCB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)CN)N=C1

Origin of Product

United States

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